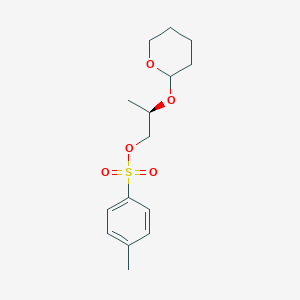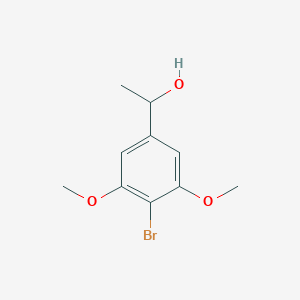
N-(p-sulfophenyl)-cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-sulfophenyl)-cinnamamide is an organic compound characterized by the presence of a cinnamamide group attached to a p-sulfophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(p-sulfophenyl)-cinnamamide typically involves the reaction of cinnamic acid with p-sulfophenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-(p-sulfophenyl)-cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(p-sulfophenyl)-cinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition. Its structural features make it a potential candidate for drug design and development.
Medicine: this compound derivatives have shown promise in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes and pigments due to its ability to form stable color complexes.
Mecanismo De Acción
The mechanism of action of N-(p-sulfophenyl)-cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, in the case of enzyme inhibition, this compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
- N-(p-sulfophenyl)-benzamide
- N-(p-sulfophenyl)-acetamide
- N-(p-sulfophenyl)-propionamide
Comparison: N-(p-sulfophenyl)-cinnamamide is unique due to the presence of the cinnamamide group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-(p-sulfophenyl)-benzamide, the cinnamamide derivative exhibits enhanced reactivity and potential for diverse applications. The presence of the double bond in the cinnamamide group also allows for additional chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
89217-68-5 |
|---|---|
Fórmula molecular |
C15H13NO4S |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
4-[[(E)-3-phenylprop-2-enoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)21(18,19)20/h1-11H,(H,16,17)(H,18,19,20)/b11-6+ |
Clave InChI |
WRSKRHBACBNALX-IZZDOVSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B8515676.png)


![Benzenesulfonamide,3-[(5-benzoyl-2-thiazolyl)amino]-](/img/structure/B8515695.png)
![5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-3-amine](/img/structure/B8515698.png)
![1-Azabicyclo[2.2.2]octane-3-carbonyl chloride](/img/structure/B8515706.png)


![methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8515728.png)




